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molecular formula C9H8ClFO B3434125 3-(4-Fluorophenyl)propionyl chloride CAS No. 772-70-3

3-(4-Fluorophenyl)propionyl chloride

Cat. No. B3434125
M. Wt: 186.61 g/mol
InChI Key: KAGDRELXVLNWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291744B2

Procedure details

3-(para-Fluorophenyl)propionic acid (25.00 g, 150.0 mmol, 1 eq.) was dissolved in methylene chloride (100 mL) at 25° C. under N2 and thionyl chloride (54.2 mL, 740.0 mmol, 5 eq.) added dropwise via an addition funnel. Worked up after 24 hours by stripping off the solvent then rerotovaping 2 times from toluene (25 mL) to obtain 24.3 g of a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O.C1(C)C=CC=CC=1>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([Cl:15])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
54.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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